2-Bromo-6-fluoro-3-hydroxybenzoic acid CAS 91659-32-4 properties
2-Bromo-6-fluoro-3-hydroxybenzoic acid CAS 91659-32-4 properties
An In-Depth Technical Guide to 2-Bromo-6-fluoro-3-hydroxybenzoic acid (CAS 91659-32-4): Properties, Synthesis, and Applications
Introduction
2-Bromo-6-fluoro-3-hydroxybenzoic acid, identified by CAS Number 91659-32-4, is a polysubstituted aromatic carboxylic acid of significant interest to the scientific community, particularly those in pharmaceutical and materials science research.[1][2] Its molecular architecture, featuring a strategic arrangement of four distinct functional groups—a carboxylic acid, a hydroxyl group, a bromine atom, and a fluorine atom—on a benzene ring, makes it a highly versatile and valuable synthetic intermediate.[3]
The unique electronic properties imparted by each substituent provide a powerful toolkit for molecular design. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom serves as a versatile handle for carbon-carbon bond formation via cross-coupling reactions.[3][4][5] The hydroxyl and carboxylic acid groups offer multiple points for derivatization, allowing for the construction of complex molecular scaffolds. This guide offers a comprehensive overview of the core properties, safety, synthesis, reactivity, and potential applications of this compound, designed for researchers and drug development professionals.
Part 1: Physicochemical and Safety Profile
A thorough understanding of a compound's properties and hazards is the foundation of its effective and safe utilization in a laboratory setting.
Chemical and Physical Properties
The key physicochemical properties of 2-Bromo-6-fluoro-3-hydroxybenzoic acid are summarized below. These values are critical for planning reactions, purification, and analytical procedures.
| Property | Value | Source |
| CAS Number | 91659-32-4 | [1][2][6] |
| Molecular Formula | C₇H₄BrFO₃ | [7] |
| Molecular Weight | 235.01 g/mol | Calculated |
| Appearance | Likely a solid powder or crystalline solid | [8] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, alcohols, DMSO) | [3] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container | [1][7][9] |
Safety and Handling
2-Bromo-6-fluoro-3-hydroxybenzoic acid is classified as a hazardous substance and requires careful handling to minimize exposure.[1]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 | Warning |
| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity | SE 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Data compiled from Safety Data Sheet.[1]
Recommended Handling Protocol:
Given its hazard profile, all manipulations should be performed within a certified chemical fume hood. The following step-by-step protocol ensures safe handling:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Verify the functionality of the fume hood and have appropriate spill cleanup materials readily available.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a flame-resistant lab coat, chemical-resistant gloves (nitrile is a common choice), and splash-proof safety goggles or a face shield.[1]
-
Dispensing: To prevent the generation of dust, carefully weigh and dispense the solid compound. Use anti-static and spark-proof equipment where possible.[1] Avoid creating and inhaling dust.[9]
-
During Use: Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[1]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][9] Clean all equipment and the work surface.
-
Disposal: Dispose of waste materials in a designated, properly labeled hazardous waste container according to local, state, and federal regulations.[1][9]
Part 2: Synthesis and Reactivity
The synthetic utility of 2-Bromo-6-fluoro-3-hydroxybenzoic acid stems from both its preparation and its subsequent chemical transformations.
Plausible Synthetic Strategy
While specific, peer-reviewed syntheses for this exact isomer are not widely published, a logical route can be devised based on established methodologies for related halogenated aromatics.[10][11] A plausible pathway could start from commercially available 2-fluoro-3-methoxyphenol, leveraging the directing effects of the existing substituents.
Caption: Plausible synthetic workflow for 2-Bromo-6-fluoro-3-hydroxybenzoic acid.
Hypothetical Synthesis Protocol:
-
Bromination of 2-Fluoro-3-methoxyphenol: The starting phenol is brominated regioselectively. The hydroxyl group is a strong ortho-, para-director, and the fluorine is an ortho-, para-director. Bromination is likely to occur at the position para to the hydroxyl group.
-
Carboxylation: The resulting brominated phenol can be carboxylated. This might involve protecting the hydroxyl group, followed by a metal-halogen exchange (e.g., with n-butyllithium) and quenching with carbon dioxide gas.
-
Deprotection: The protecting group on the hydroxyl function is removed to yield the final product.
Reactivity Profile and Mechanistic Insights
The true value of this compound lies in its potential for subsequent, regioselective reactions, governed by the electronic nature of its substituents.
-
Bromine Atom (Position 2): This is a key functional handle for modern synthetic chemistry. It is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups.[3]
-
Fluorine Atom (Position 6): The electron-withdrawing nature of fluorine increases the acidity of the adjacent carboxylic acid.[4] In a drug development context, C-F bonds are exceptionally stable and can block metabolic oxidation at that position, enhancing the pharmacokinetic profile of a molecule.[3][5]
-
Hydroxyl Group (Position 3): This group can be readily alkylated or acylated to form ethers and esters, respectively.[3] It is also a strong ortho-, para-directing group, which could influence further electrophilic aromatic substitution if desired, although the ring is generally deactivated.
-
Carboxylic Acid Group (Position 1): This functional group is a cornerstone for derivatization. It can be converted into esters, amides, or acid chlorides, providing a gateway to a vast array of other functionalities.[3]
Caption: Potential drug discovery pathways utilizing the target building block.
Conclusion
2-Bromo-6-fluoro-3-hydroxybenzoic acid is more than a simple chemical reagent; it is a carefully designed synthetic intermediate that provides researchers with a rich platform for molecular exploration. Its combination of a stable fluoro-substituent, a versatile bromo-handle, and two modifiable oxygen-containing functional groups makes it an asset in the multi-step synthesis of complex and potentially bioactive molecules. A comprehensive understanding of its properties, safe handling requirements, and reactivity profile is essential for unlocking its full potential in the pursuit of novel therapeutics and advanced materials.
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